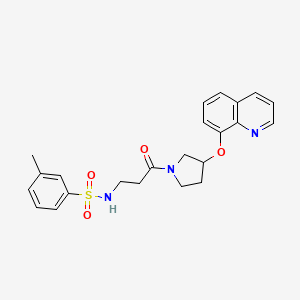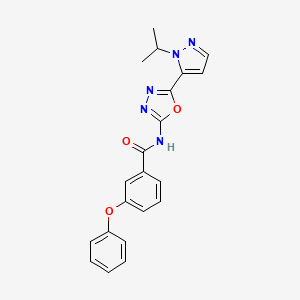
7-Methoxyquinoline-8-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxyquinoline-8-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a sulfonating agent that is commonly used in organic synthesis as a reagent for the introduction of sulfonate groups into organic molecules. In
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Antiparasitic Activities 7-Methoxyquinoline-8-sulfonyl chloride derivatives have shown promising results in antimicrobial and antiparasitic activities. Notably, a study highlighted the antiparasitic activities and reduced toxicities of individual enantiomers of an 8-aminoquinoline derivative, showcasing their potential in treating parasitic infections with fewer side effects (Nanayakkara et al., 2008).
2. Antidepressant Effects Compounds containing the 7-methoxyquinoline moiety have demonstrated antidepressant-like effects in scientific research. A particular study delved into the antidepressant-like effect of a compound with this moiety, revealing its interaction with the l-arginine–nitric oxide–cyclic guanosine monophosphate pathway, providing insights into its potential therapeutic applications in treating depression (Dhir & Kulkarni, 2011).
3. Antitumor and Anticancer Properties this compound derivatives have also been explored for their antitumor and anticancer properties. Research indicates that these compounds, through their interaction with cellular pathways, can inhibit tumor growth and progression. A study elucidated the potential of a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivative as a tumor-vascular disrupting agent, targeting established blood vessels in tumors and inhibiting tumor cell proliferation and migration (Cui et al., 2017).
4. Hypoglycemic Activity Compounds with the 7-methoxyquinoline structure have shown potential hypoglycemic effects. A particular study synthesized new quinazoline-sulfonylurea conjugates, which were evaluated for their hypoglycemic effects in diabetic animal models. These conjugates showed promising results in reducing blood glucose levels and elevating insulin levels, suggesting their potential in diabetes treatment (Abou-Seri et al., 2019).
Eigenschaften
IUPAC Name |
7-methoxyquinoline-8-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-15-8-5-4-7-3-2-6-12-9(7)10(8)16(11,13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYGXUWPYKJSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2059936-35-3 |
Source


|
| Record name | 7-methoxyquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2475747.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2475750.png)


![ethyl 4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2475755.png)


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2475758.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2475759.png)
![6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2475760.png)


![4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride](/img/structure/B2475769.png)
![6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)